1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione
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Description
1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione is a useful research compound. Its molecular formula is C19H17ClN2O5 and its molecular weight is 388.8. The purity is usually 95%.
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Biological Activity
1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This imidazole derivative has garnered attention for its various pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects. The following sections will explore the compound's biological activity, synthesis, and relevant case studies.
- Molecular Formula : C19H17ClN2O5
- Molecular Weight : 388.8 g/mol
- CAS Number : 478262-68-9
- Predicted Boiling Point : 577.4 ± 50.0 °C
- Density : 1.404 ± 0.06 g/cm³
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have demonstrated that compounds similar to this compound show significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range between 8–64 μg/ml against bacterial isolates and 128–256 μg/ml against pathogenic yeast such as Candida albicans .
Anti-inflammatory Effects
Imidazole derivatives have also been explored for their anti-inflammatory properties. A study highlighted that certain substituted imidazoles exhibited potent inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Antioxidant Activity
The antioxidant activity of imidazole derivatives is another area of interest. Compounds similar to the target compound have shown promising results in scavenging free radicals and reducing oxidative stress in various biological models. This activity is crucial for preventing cellular damage associated with chronic diseases .
Study on Antiurease Activity
A comparative study evaluated the antiurease activity of various imidazole derivatives, including those with similar structural motifs to our target compound. The results indicated that certain substitutions significantly enhanced the inhibitory effects on urease enzymes, which are implicated in urinary tract infections and other conditions. The most potent compound in this series demonstrated an IC50 value significantly lower than standard treatments .
Compound Code | Substituents | Antiurease Inhibition (%) | IC50 (µM) |
---|---|---|---|
4a | H, Cl, CH₃ | 76.44 ± 0.8 | 47.53 |
4b | H, Cl, Br | 76.54 ± 0.8 | 47.64 |
4c | Br, H, F | 92.58 ± 0.3 | 11.35 |
Target Compound | Varied | TBD | TBD |
Synthesis and Biological Evaluation
A recent synthesis study focused on developing novel imidazole derivatives through various catalytic methods highlighted the biological evaluation of these compounds against selected pathogens . The findings suggested that modifications at specific positions significantly influenced both the synthesis yield and biological efficacy.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-15-8-5-13(9-16(15)27-2)11-22-18(24)17(23)21(19(22)25)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZLALAGKVBTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.